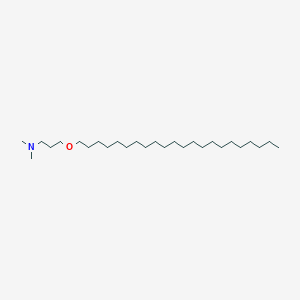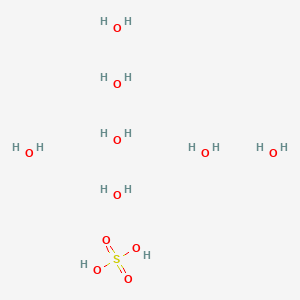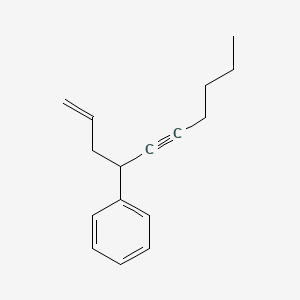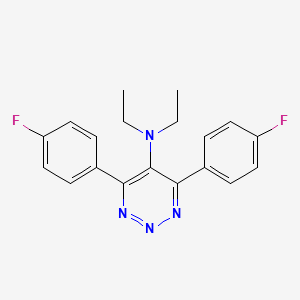![molecular formula C14H16ClN5O2 B12584048 Piperidine, 1-[[[5-(2-chlorophenyl)-1H-tetrazol-1-yl]oxy]acetyl]- CAS No. 212891-37-7](/img/structure/B12584048.png)
Piperidine, 1-[[[5-(2-chlorophenyl)-1H-tetrazol-1-yl]oxy]acetyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperidine, 1-[[[5-(2-chlorophenyl)-1H-tetrazol-1-yl]oxy]acetyl]- is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine itself is a heterocyclic amine with a six-membered ring containing five methylene bridges and one amine bridge. The compound is characterized by the presence of a tetrazole ring substituted with a chlorophenyl group, which is linked to the piperidine ring via an oxyacetyl bridge. This structural complexity imparts unique chemical and biological properties to the compound.
准备方法
The synthesis of Piperidine, 1-[[[5-(2-chlorophenyl)-1H-tetrazol-1-yl]oxy]acetyl]- typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Chlorophenyl Substitution: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a chlorinated aromatic compound reacts with a nucleophile.
Oxyacetyl Bridge Formation: The oxyacetyl bridge is formed by reacting the tetrazole derivative with an appropriate acylating agent, such as acetyl chloride, in the presence of a base like pyridine.
Piperidine Ring Introduction: Finally, the piperidine ring is introduced through a nucleophilic substitution reaction, where the acylated tetrazole derivative reacts with piperidine under basic conditions.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing the use of hazardous reagents and conditions.
化学反应分析
Piperidine, 1-[[[5-(2-chlorophenyl)-1H-tetrazol-1-yl]oxy]acetyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学研究应用
Piperidine, 1-[[[5-(2-chlorophenyl)-1H-tetrazol-1-yl]oxy]acetyl]- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes, including catalysis and polymer synthesis.
作用机制
The mechanism of action of Piperidine, 1-[[[5-(2-chlorophenyl)-1H-tetrazol-1-yl]oxy]acetyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
相似化合物的比较
Piperidine, 1-[[[5-(2-chlorophenyl)-1H-tetrazol-1-yl]oxy]acetyl]- can be compared with other similar compounds, such as:
Piperidine Derivatives: Compounds like piperidine, 1-acetyl-, and piperidine, 1-cinnamoyl- share structural similarities but differ in their functional groups and biological activities.
Tetrazole Derivatives: Compounds containing the tetrazole ring, such as 5-(2-chlorophenyl)-1H-tetrazole, have similar chemical properties but may differ in their reactivity and biological effects.
Chlorophenyl Derivatives: Compounds with chlorophenyl groups, such as chlorophenylpiperazine, exhibit similar aromatic substitution patterns but differ in their overall structure and function.
The uniqueness of Piperidine, 1-[[[5-(2-chlorophenyl)-1H-tetrazol-1-yl]oxy]acetyl]- lies in its specific combination of functional groups and structural features, which impart distinct chemical and biological properties.
属性
CAS 编号 |
212891-37-7 |
|---|---|
分子式 |
C14H16ClN5O2 |
分子量 |
321.76 g/mol |
IUPAC 名称 |
2-[5-(2-chlorophenyl)tetrazol-1-yl]oxy-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C14H16ClN5O2/c15-12-7-3-2-6-11(12)14-16-17-18-20(14)22-10-13(21)19-8-4-1-5-9-19/h2-3,6-7H,1,4-5,8-10H2 |
InChI 键 |
UGLQVQTUYJNXJC-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)C(=O)CON2C(=NN=N2)C3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Oxa-7-azaspiro[4.4]nonan-6-one,9-methylene-7-(phenylmethyl)-2-[(triphenylmethoxy)methyl]-,(2S,5S)-](/img/structure/B12583973.png)

![2-[3-(Triphenylmethoxy)propyl]-1H-benzimidazole](/img/structure/B12583978.png)
![Acetamide, N-[4-[(6-methyl-2-oxo-2H-pyran-4-yl)ethynyl]phenyl]-](/img/structure/B12583980.png)
![1,4-Bis[2'-(pyridin-2-yl)[1,1'-biphenyl]-4-yl]phthalazine](/img/structure/B12583987.png)
![3-[2-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenyl]-1H-quinoxalin-2-one](/img/structure/B12583988.png)

![Benzyl 6-Benzyl-5,7-Dioxo-6,7-Dihydro-5h-[1,3]thiazolo[3,2-C]pyrimidine-2-Carboxylate](/img/structure/B12584006.png)

![5-[(3,5-Dinitrophenyl)methyl]-10-octadecyl-5,10-dihydrophenazine](/img/structure/B12584025.png)




